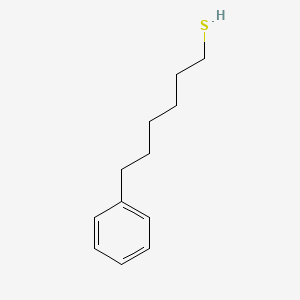

6-Phenylhexane-1-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18S |

|---|---|

Molecular Weight |

194.34 g/mol |

IUPAC Name |

6-phenylhexane-1-thiol |

InChI |

InChI=1S/C12H18S/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10,13H,1-2,4,7-8,11H2 |

InChI Key |

KTXSNCXJUIBCSW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCS |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenylhexane 1 Thiol

Established Synthetic Pathways for Terminal Alkyl Thiols

The introduction of a terminal thiol group onto an alkyl chain can be achieved through several reliable methods. These include Thiol-Ene click reactions, functionalization of halogenated precursors, and reduction of sulfur-containing functionalities like disulfides and thioesters.

Thiol-Ene Click Reactions and Their Derivatives in Thiol Synthesis

Thiol-Ene "click" chemistry offers an efficient and high-yield method for the formation of carbon-sulfur bonds. This reaction typically involves the radical-mediated addition of a thiol to an alkene, resulting in an anti-Markovnikov product. In the context of synthesizing 6-phenylhexane-1-thiol, a precursor such as 6-phenyl-1-hexene (B73116) could be reacted with a thiolating agent like thioacetic acid in the presence of a radical initiator (e.g., AIBN) to form a thioester, which is then hydrolyzed to the desired thiol.

The reaction proceeds via a free-radical chain mechanism, initiated by the decomposition of the initiator to generate radicals. These radicals then abstract a hydrogen atom from the thiol, producing a thiyl radical. The thiyl radical adds to the terminal carbon of the alkene, forming a more stable secondary carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, propagating the chain and yielding the anti-Markovnikov addition product.

| Reactant 1 | Reactant 2 | Catalyst/Initiator | Product | Reaction Type |

| 6-Phenyl-1-hexene | Thioacetic Acid | AIBN | S-(6-Phenylhexyl) ethanethioate | Thiol-Ene Reaction |

Thiolation through Halogenated Precursor Functionalization

A common and straightforward method for synthesizing terminal thiols involves the nucleophilic substitution of a halogenated precursor with a sulfur nucleophile. For the synthesis of this compound, a key intermediate is 6-phenylhexyl bromide. This can be prepared from 6-phenylhexanoic acid by reduction to 6-phenyl-1-hexanol (B16827), followed by bromination.

Once 6-phenylhexyl bromide is obtained, it can be reacted with various sulfur-containing nucleophiles. Common reagents include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or potassium thioacetate (B1230152) followed by hydrolysis. The reaction with potassium thioacetate is often preferred as it avoids the direct handling of odorous and reactive thiols and minimizes the formation of the corresponding dialkyl sulfide (B99878) as a byproduct. The resulting thioacetate is then readily hydrolyzed under basic conditions to yield the final thiol.

| Precursor | Reagent | Conditions | Product |

| 6-Phenylhexyl bromide | Potassium thioacetate | DMF, heat | S-(6-Phenylhexyl) ethanethioate |

| S-(6-Phenylhexyl) ethanethioate | Methanolic ammonia (B1221849) | Room Temperature | This compound |

Reduction Protocols for Disulfides and Thioesters

Terminal thiols can also be generated by the reduction of disulfides or thioesters. Disulfides, which can be formed by the oxidation of thiols, can be readily cleaved back to the corresponding thiols using a variety of reducing agents. Common reagents for this transformation include sodium borohydride, dithiothreitol (B142953) (DTT), or phosphines like triphenylphosphine.

Similarly, thioesters can be reduced to thiols. For instance, the S-(6-phenylhexyl) ethanethioate intermediate formed from the reaction of 6-phenylhexyl bromide with potassium thioacetate can be hydrolyzed to the thiol. Alternatively, direct reduction of a thioester to a thiol can be achieved, although this is less common for the synthesis of simple alkyl thiols. The Fukuyama reduction, for example, reduces thioesters to aldehydes using a silyl (B83357) hydride and a palladium catalyst. While not a direct route to thiols, it highlights the reactivity of thioesters. A more direct approach involves reductive cleavage, for example with lithium aluminum hydride, though this is a very strong reducing agent and chemoselectivity can be an issue with other functional groups present. Hydrolysis under basic conditions, such as with sodium hydroxide (B78521) or hydrazine, is a more common and milder method for converting thioesters to thiols nih.gov.

Regioselective Synthesis of the 6-Phenylhexane Scaffold

Strategies for Phenylhexane Backbone Construction

Several strategies can be employed to construct the 6-phenylhexane backbone. One common approach involves the use of Grignard reagents. For instance, a Grignard reagent prepared from a phenylpropyl halide can react with a three-carbon electrophile to form the six-carbon chain. A documented synthesis of 6-phenyl-1-hexene involves the reaction of 1-bromo-3-phenylpropane with allyl bromide in the presence of magnesium.

Another versatile method starts from commercially available 6-phenylhexanoic acid. This acid can be reduced to 6-phenyl-1-hexanol using reducing agents such as diborane (B8814927) in tetrahydrofuran. This alcohol then serves as a key intermediate for further functionalization to introduce the thiol group.

Alternatively, the 6-phenylhexane skeleton can be constructed through catalytic hydrogenation of an unsaturated precursor. For example, 6-phenyl-5-yn-1-ol can be hydrogenated over a palladium on carbon catalyst to yield 6-phenyl-1-hexanol chemicalbook.com.

| Starting Material | Reagents | Product |

| 1-Bromo-3-phenylpropane, Allyl bromide | Magnesium, Iodine, Diethyl ether | 6-Phenyl-1-hexene |

| 6-Phenylhexanoic acid | Diborane, Tetrahydrofuran | 6-Phenyl-1-hexanol |

| 6-Phenyl-5-yn-1-ol | H₂, Palladium on carbon, Ethanol | 6-Phenyl-1-hexanol |

Targeted Introduction of the Terminal Thiol Moiety

Once the 6-phenylhexane backbone is established, with a suitable functional group at the terminal position, the thiol moiety can be introduced.

If the backbone synthesis yields 6-phenyl-1-hexene, a hydroboration-oxidation reaction can be employed to produce 6-phenyl-1-hexanol with anti-Markovnikov regioselectivity. This alcohol can then be converted to the thiol.

A highly effective method for converting a primary alcohol like 6-phenyl-1-hexanol to a thiol is the Mitsunobu reaction. This reaction allows for the conversion of an alcohol to a variety of functional groups, including thioesters, with inversion of configuration (though not relevant for a primary alcohol). The alcohol is treated with triphenylphosphine, an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a nucleophile, in this case, thioacetic acid. The resulting thioacetate is then hydrolyzed to the thiol.

Alternatively, the terminal alcohol can be converted into a good leaving group, such as a tosylate or a bromide. As previously mentioned, 6-phenyl-1-hexanol can be converted to 6-phenylhexyl bromide using reagents like carbon tetrabromide and triphenylphosphine. This bromide is then susceptible to nucleophilic attack by a sulfur nucleophile to install the thiol group.

A direct synthesis of a related compound, 6-(2,5-dimethoxy-4-(2-aminopropyl)phenyl)hexylthiol, showcases a practical application of these principles. In this synthesis, the corresponding alcohol was converted to a bromide, which was then reacted with potassium thioacetate to give the thioacetate, followed by hydrolysis with methanolic ammonia to yield the terminal thiol nih.gov.

| Precursor | Reagents | Intermediate | Final Product |

| 6-Phenyl-1-hexanol | 1. CBr₄, PPh₃; 2. KSAc; 3. NH₃/MeOH | 6-Phenylhexyl bromide, S-(6-Phenylhexyl) ethanethioate | This compound |

| 6-Phenyl-1-hexanol | PPh₃, DIAD, Thioacetic acid | S-(6-Phenylhexyl) ethanethioate | This compound |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The specific parameters to be optimized depend on the chosen synthetic methodology.

For syntheses proceeding via nucleophilic substitution with alkyl halides, a key factor is the choice of the sulfur nucleophile and the reaction solvent. While sodium hydrosulfide can be used, the formation of dialkyl sulfide as a byproduct is a common issue. Using thiourea as the sulfur source circumvents this problem, leading to higher yields of the desired thiol libretexts.org. The subsequent hydrolysis of the isothiouronium salt is typically carried out with a strong base, and the concentration and temperature of this step can be adjusted to ensure complete conversion without degradation of the product.

In the case of the thiol-ene reaction, the choice of radical initiator and the reaction conditions play a significant role. Photochemical initiation often allows for milder reaction conditions compared to thermal initiation frontiersin.org. The concentration of the reactants and the reaction time are also important parameters to optimize for achieving high conversion and selectivity. The anti-Markovnikov addition is generally favored in radical additions to terminal alkenes, leading to the desired 1-thiol wikipedia.org.

A hypothetical optimization table for the synthesis of this compound from 6-phenyl-1-bromohexane using thiourea is presented below, illustrating the effect of different reaction parameters on the yield.

Table 2: Hypothetical Optimization of this compound Synthesis

| Entry | Solvent | Base for Hydrolysis | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | NaOH | 80 | 12 | 85 |

| 2 | Methanol | NaOH | 65 | 12 | 82 |

| 3 | Ethanol | KOH | 80 | 12 | 84 |

| 4 | Ethanol | NaOH | 60 | 24 | 78 |

| 5 | Ethanol | NaOH | 80 | 8 | 80 |

Green Chemistry Approaches in this compound Production

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. This involves the use of safer solvents, minimizing waste, and employing more energy-efficient reaction conditions.

One of the key green chemistry strategies is the use of environmentally benign solvents. For the alkylation of thiols, water has been successfully used as a reaction medium, often in the presence of a phase-transfer catalyst or under neat conditions jmaterenvironsci.com. This avoids the use of volatile organic compounds (VOCs). For instance, the reaction of 6-phenyl-1-bromohexane with a sulfur source could potentially be carried out in an aqueous system.

The thiol-ene reaction is inherently a green chemistry process as it is considered a "click" reaction, characterized by high atom economy, high yields, and stereoselectivity, which minimizes the formation of byproducts wikipedia.orgchem-station.com. Furthermore, the use of photocatalysis with visible light as an energy source for initiating the thiol-ene reaction is a greener alternative to thermal initiation, as it requires less energy and can often be performed at room temperature acs.org. The use of inexpensive and non-toxic organic photocatalysts further enhances the green credentials of this method acs.org.

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. The alkylation of thiols with alkyl halides has been demonstrated to proceed efficiently under neat conditions, using a catalytic amount of a strong base, thereby eliminating the need for a solvent altogether jmaterenvironsci.com.

A summary of potential green chemistry approaches for the synthesis of this compound is provided in the table below.

Table 3: Green Chemistry Approaches in this compound Synthesis

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

|---|---|---|

| Use of Safer Solvents | Performing the reaction in water or a biodegradable solvent like ethyl acetate (B1210297) jmaterenvironsci.comacs.org. | Reduced toxicity and environmental pollution. |

| Atom Economy | Employing the thiol-ene reaction, which is an addition reaction with high atom economy wikipedia.org. | Minimized waste generation. |

| Use of Catalysis | Utilizing photocatalysts for the thiol-ene reaction or phase-transfer catalysts for reactions in aqueous media jmaterenvironsci.comacs.org. | Increased reaction efficiency and reduced energy consumption. |

| Design for Energy Efficiency | Employing photochemical methods that can be carried out at ambient temperature frontiersin.org. | Lower energy costs and reduced carbon footprint. |

| Use of Renewable Feedstocks | While not directly addressed for this specific compound, future research could explore bio-based routes to the phenylhexane backbone. | Reduced reliance on fossil fuels. |

Advanced Characterization Methodologies for 6 Phenylhexane 1 Thiol and Its Molecular Assemblies

Spectroscopic Techniques for Structural Elucidation and Functional Group Analysis

Spectroscopy is fundamental to the structural analysis of 6-phenylhexane-1-thiol, providing detailed information about its molecular fingerprint, atomic connectivity, and mass.

Vibrational Spectroscopies (e.g., FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups within a molecule.

FT-IR Spectroscopy: In FT-IR analysis, this compound exhibits characteristic absorption bands corresponding to its distinct structural components. The thiol S-H stretching vibration typically appears as a weak but sharp band in the 2550-2600 cm⁻¹ region. The aliphatic hexane (B92381) chain is identified by C-H stretching vibrations just below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching of CH₂ groups are observed near 2925 cm⁻¹ and 2855 cm⁻¹, respectively. The presence of the phenyl group is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The S-H stretch is often weak in FT-IR but can be more readily observed in Raman spectra. The C-S stretching vibration, found in the 600-750 cm⁻¹ range, is a key indicator of the thiol group. rsc.org Aromatic ring vibrations, particularly the ring-breathing mode near 1000 cm⁻¹, produce strong signals in the Raman spectrum, serving as a clear marker for the phenyl moiety.

Interactive Table: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Peak (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| Thiol (-SH) | S-H Stretch | 2575 (weak, sharp) | 2575 (medium, sharp) |

| Thiol (-CSH) | C-S-H Bend | ~910 | ~910 |

| Thiol (-CS) | C-S Stretch | ~700 | ~700 (strong) |

| Phenyl (C₆H₅-) | Aromatic C-H Stretch | 3020-3080 | 3050 (strong) |

| Phenyl (C₆H₅-) | C=C Ring Stretch | 1605, 1585, 1495, 1450 | 1605, 1585, 1000 (strong) |

| Hexane (-(CH₂)₅-) | Asymmetric C-H Stretch | ~2925 | ~2925 |

| Hexane (-(CH₂)₅-) | Symmetric C-H Stretch | ~2855 | ~2855 |

| Hexane (-(CH₂)₅-) | CH₂ Scissoring | ~1465 | ~1465 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of this compound by mapping the connectivity of its carbon and hydrogen atoms. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The protons on the phenyl ring typically appear as a multiplet in the 7.1-7.3 ppm range. The benzylic protons (on the carbon adjacent to the phenyl ring) are expected around 2.6 ppm as a triplet. The protons of the methylene (B1212753) groups along the hexane chain will produce a series of multiplets between approximately 1.2 and 1.7 ppm. The methylene group adjacent to the sulfur atom is deshielded and appears as a quartet around 2.5 ppm. The thiol proton itself is a triplet around 1.3 ppm, though its position can vary and it may be broadened due to chemical exchange. rsc.orgcaltech.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum distinguishes each unique carbon atom. The carbons of the phenyl ring will resonate in the aromatic region, typically between 125 and 143 ppm. The benzylic carbon is expected around 36 ppm. The carbons of the hexane chain will appear in the 24-34 ppm range, with the carbon atom bonded to the sulfur (C1) being the most upfield of the chain carbons at approximately 24 ppm. researchgate.net

Interactive Table: Predicted NMR Data for this compound (in CDCl₃)

| Atom Position (C₆H₅-CH₂-CH₂-CH₂-CH₂-CH₂-SH) | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -SH | ~1.3 (t) | - |

| C1 (-CH₂-SH) | ~2.5 (q) | ~24.5 |

| C2 (-CH₂-) | ~1.6 (quint) | ~34.0 |

| C3 (-CH₂-) | ~1.4 (quint) | ~28.5 |

| C4 (-CH₂-) | ~1.6 (quint) | ~31.0 |

| C5 (-CH₂-) | ~2.6 (t) | ~36.0 |

| C6 (Benzylic C) | - | ~142.5 |

| Phenyl C (ortho, meta) | 7.1-7.3 (m) | ~128.5 |

| Phenyl C (para) | 7.1-7.3 (m) | ~125.5 |

Abbreviations: t = triplet, q = quartet, quint = quintet, m = multiplet

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The compound has a molecular formula of C₁₂H₁₈S and a monoisotopic mass of approximately 194.11 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, obtained via GC-MS, the molecular ion peak (M⁺) at m/z 194 would be observed. The fragmentation of this ion provides a roadmap of the molecule's structure. chemguide.co.uk Key fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the sulfur atom.

Benzylic cleavage: The most characteristic fragmentation for this molecule involves the cleavage of the bond between C4 and C5 of the hexane chain, which is beta to the phenyl group. This results in the formation of a stable tropylium ion or a benzyl cation, leading to a prominent peak at m/z 91 . This is often the base peak in the spectrum of alkylbenzenes. libretexts.org

Loss of the thiol group: Cleavage can result in the loss of •SH (m/z 161) or H₂S (m/z 160).

Alkyl chain fragmentation: A series of peaks separated by 14 mass units (corresponding to CH₂ groups) can be seen from the fragmentation of the hexane chain. libretexts.orgwhitman.edu

Interactive Table: Predicted EI Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Possible Origin | Relative Intensity |

| 194 | [C₁₂H₁₈S]⁺• | Molecular Ion (M⁺) | Medium |

| 161 | [C₁₂H₁₇]⁺ | Loss of •SH | Low |

| 160 | [C₁₂H₁₆]⁺• | Loss of H₂S | Low |

| 105 | [C₈H₉]⁺ | Cleavage at C2-C3 | Medium |

| 91 | [C₇H₇]⁺ | Tropylium ion (Benzylic cleavage) | High (Base Peak) |

| 47 | [CH₂SH]⁺ | Alpha-cleavage | Low |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its presence in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is an ideal technique for the analysis of volatile compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the detection specificity of mass spectrometry. researchgate.net For purity assessment, a sample is injected into the GC, where it is vaporized and travels through a capillary column (e.g., a non-polar DB-5 or similar). The separation is based on the compound's boiling point and its interaction with the column's stationary phase. This compound will elute at a specific retention time, and any impurities will typically elute at different times. The coupled mass spectrometer then provides mass spectra for each eluting peak, allowing for positive identification of the main compound and characterization of any impurities. acs.orgechemi.com

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds, though it is also applicable to this compound. A reversed-phase HPLC method, using a C18 column, is typically employed for molecules with both polar (thiol) and non-polar (phenyl, hexane) character.

The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile or methanol) and water. Since the thiol group does not have a strong chromophore for UV detection, derivatization is often required to enhance sensitivity. mdpi.comnih.gov Reagents such as Ellman's reagent (DTNB) or fluorescent probes (e.g., monobromobimane) can be reacted with the thiol group prior to injection. mdpi.comresearchgate.net This allows for highly sensitive detection using a UV-Vis or fluorescence detector, making HPLC a powerful tool for quantifying trace amounts of this compound. acs.org

Surface-Sensitive Characterization of this compound Monolayers and Thin Films

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and chemical environment of the atoms within the top few nanometers of a surface. nih.gov For this compound monolayers, XPS is instrumental in confirming the successful assembly of the molecules on a substrate, typically gold, and in assessing the integrity of the thiol-gold bond.

High-resolution XPS scans of the sulfur (S 2p), carbon (C 1s), and gold (Au 4f) regions provide detailed chemical state information. The binding energy of the S 2p core level is particularly informative. The S 2p spectrum of a well-formed this compound SAM on gold typically shows a doublet corresponding to the S 2p3/2 and S 2p1/2 spin-orbit components. The position of the S 2p3/2 peak, generally observed around 162.0 eV, is indicative of a covalent bond between the sulfur atom and the gold surface (Au-S thiolate species). The absence of significant peaks at higher binding energies (around 164 eV) confirms the lack of unbound thiol (S-H) groups and the absence of oxidized sulfur species (e.g., sulfinates or sulfonates), which would appear at even higher binding energies.

The C 1s spectrum can be deconvoluted to distinguish between the carbons of the phenyl ring and the aliphatic hexane chain, providing further evidence of the molecule's presence and integrity on the surface. Quantification of the elemental signals allows for the determination of the surface coverage and can be used to estimate the purity of the monolayer.

Table 1: Representative XPS Data for this compound SAM on Gold

| Element | Core Level | Binding Energy (eV) | Assignment |

| S | 2p3/2 | ~162.0 | Au-S (Thiolate) |

| S | 2p1/2 | ~163.2 | Au-S (Thiolate) |

| C | 1s | ~284.8 | C-C/C-H (Aliphatic & Aromatic) |

| Au | 4f7/2 | ~84.0 | Metallic Gold |

| Au | 4f5/2 | ~87.7 | Metallic Gold |

Scanning Probe Microscopies (e.g., AFM, STM) for Surface Morphology and Atomic-Scale Imaging

Scanning Probe Microscopies (SPM), such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are indispensable tools for visualizing the surface morphology and atomic-scale structure of this compound monolayers. springernature.com These techniques provide real-space images of the surface, revealing details about the ordering, packing, and presence of defects within the SAM.

Atomic Force Microscopy (AFM) operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever is measured to create a topographical map. In the context of this compound SAMs, AFM is used to assess the large-scale uniformity of the monolayer, identify the presence of domains, and characterize defects such as pinholes or aggregates. Conducting AFM (C-AFM) can also be employed to probe the electrical properties of the monolayer by measuring the current flow between a conductive tip and the substrate.

Scanning Tunneling Microscopy (STM) provides higher resolution imaging, capable of resolving individual molecules within the SAM. aps.org STM operates by measuring the quantum tunneling current between a sharp metallic tip and the conductive substrate. For this compound on a gold substrate, STM can reveal the packing arrangement of the molecules, such as the common (√3 × √3)R30° structure observed for alkanethiols on Au(111). mpg.de STM images can also visualize domain boundaries, vacancy islands in the underlying gold substrate, and the local arrangement of the phenyl termini. The contrast in STM images is related to the local density of states, providing information about the electronic properties of the molecular film. aps.org

Table 2: Comparison of AFM and STM for Characterizing this compound SAMs

| Technique | Principle of Operation | Information Obtained | Typical Resolution |

| AFM | Measures cantilever deflection due to tip-sample forces | Surface topography, roughness, domain structure, mechanical properties | Nanometer scale |

| STM | Measures quantum tunneling current between tip and sample | Atomic/molecular-scale topography, molecular packing, electronic structure | Angstrom scale |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation and Electronic Structure

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), is a powerful technique for determining the molecular orientation and probing the unoccupied electronic states of adsorbates on surfaces. stanford.edunist.gov By tuning the energy of incident polarized X-rays around an elemental absorption edge (e.g., C K-edge, S K-edge), core electrons are excited into unoccupied molecular orbitals. nist.gov The intensity of these transitions is dependent on the orientation of the molecular orbitals with respect to the electric field vector of the incident X-rays.

For this compound monolayers, angle-resolved NEXAFS measurements are particularly insightful. By varying the angle of the incident X-ray beam relative to the surface normal, the orientation of the phenyl ring and the alkyl chain can be determined. For instance, at the carbon K-edge, transitions from the C 1s core level to unoccupied π* and σ* orbitals are observed. The intensity of the π* resonance associated with the phenyl ring will be maximized when the electric field vector is aligned with the p-orbitals of the ring. By analyzing the angular dependence of the π* resonance intensity, the average tilt angle of the phenyl ring with respect to the surface normal can be calculated. Similarly, the angular dependence of the σ* resonances associated with the C-C and C-H bonds in the alkyl chain can provide information about the chain's tilt and conformational order.

NEXAFS also provides information about the electronic structure of the molecule upon adsorption. arxiv.orgdiva-portal.org Shifts in the positions of the absorption edges and the appearance of new features can indicate changes in the chemical bonding and charge distribution within the molecule due to its interaction with the substrate.

Surface Plasmon Resonance (SPR) for Adsorption Kinetics and Layer Thickness Determination

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor the formation of thin films at a metal-dielectric interface in real-time. cnr.it It is particularly well-suited for studying the adsorption kinetics and determining the thickness of this compound SAMs on gold substrates.

The SPR phenomenon occurs when p-polarized light, under conditions of total internal reflection, strikes a thin metal film (typically gold) at a specific angle, known as the SPR angle. At this angle, surface plasmons—collective oscillations of electrons at the metal surface—are excited, resulting in a sharp dip in the intensity of the reflected light. The SPR angle is extremely sensitive to changes in the refractive index at the metal surface.

When this compound molecules adsorb onto the gold surface, they form a dielectric layer that alters the refractive index at the interface. This change causes a shift in the SPR angle. By monitoring this shift over time, the kinetics of the self-assembly process can be followed. The adsorption process for alkanethiols on gold is often described by Langmuir kinetics, and SPR data can be used to extract adsorption and desorption rate constants. nih.gov

Once the monolayer is fully formed, the total shift in the SPR angle can be used to calculate the thickness of the this compound layer, provided the refractive index of the film is known or can be estimated. This provides a non-destructive method for verifying the formation of a complete monolayer.

Table 3: Typical SPR Parameters for Alkanethiol SAM Formation

| Parameter | Description | Typical Value/Observation |

| SPR Angle Shift (Δθ) | Change in the resonance angle upon monolayer formation | Proportional to the amount of adsorbed material |

| Adsorption Rate Constant (ka) | Rate at which molecules bind to the surface | Can be determined by fitting kinetic data to a model (e.g., Langmuir) |

| Desorption Rate Constant (kd) | Rate at which molecules detach from the surface | Often very low for thiol-gold bonds, indicating stable monolayer formation |

| Layer Thickness (d) | Calculated from the total SPR angle shift | Typically in the range of 1-2 nm for a this compound monolayer |

Contact Angle Goniometry for Surface Wettability Studies

Contact Angle Goniometry is a straightforward yet powerful technique for characterizing the wettability of a surface, which is directly related to its surface energy and chemical composition. aalto.finih.gov For surfaces modified with this compound SAMs, contact angle measurements provide a quick and effective way to assess the quality and uniformity of the monolayer.

The measurement involves placing a droplet of a probe liquid (commonly water) on the surface and measuring the angle formed at the three-phase (solid-liquid-gas) interface. nanoscience.com A pristine gold surface is relatively hydrophilic, exhibiting a water contact angle of around 70-80°. Upon the formation of a well-ordered this compound monolayer, the surface becomes significantly more hydrophobic due to the exposed phenyl groups. This results in a much higher water contact angle, typically in the range of 80-90°.

The advancing and receding contact angles can also be measured to provide information about the chemical heterogeneity and roughness of the surface. The difference between the advancing and receding angles is known as contact angle hysteresis. A low hysteresis value is indicative of a smooth and chemically homogeneous surface, suggesting a well-formed and densely packed SAM. Conversely, a high hysteresis suggests the presence of defects, contaminants, or incomplete monolayer formation.

Table 4: Representative Contact Angle Data for Surfaces Relevant to this compound SAMs

| Surface | Probe Liquid | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Hysteresis (θa - θr) | Wettability |

| Bare Gold | Water | ~75° | ~40° | ~35° | Hydrophilic |

| This compound SAM on Gold | Water | ~85° | ~75° | ~10° | Hydrophobic |

Infrared Reflection-Absorption Spectroscopy (IRRAS) for Ordered Film Characterization

Infrared Reflection-Absorption Spectroscopy (IRRAS), also known as Reflection-Absorption Infrared Spectroscopy (RAIRS), is a highly sensitive vibrational spectroscopy technique used to study the structure and orientation of molecules in ultrathin films on reflective substrates. researchgate.net It is particularly valuable for characterizing the conformational order and orientation of this compound molecules within a self-assembled monolayer on a gold surface.

In an IRRAS experiment, p-polarized infrared light is directed onto the sample at a grazing angle of incidence. The interaction of the IR radiation with the molecular vibrations in the film results in absorption at specific frequencies. According to the surface selection rule for metal substrates, only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly absorbing. This orientational selectivity makes IRRAS a powerful tool for determining molecular orientation.

For a this compound SAM, the positions of the methylene (CH2) stretching vibrations in the alkyl chain are sensitive to the conformational order (gauche vs. trans). In a well-ordered, all-trans alkyl chain, the symmetric (νs) and asymmetric (νas) CH2 stretching modes appear at approximately 2850 cm⁻¹ and 2920 cm⁻¹, respectively. The presence of gauche defects leads to a broadening and shifting of these peaks to higher wavenumbers. The intensities of the various vibrational modes of the phenyl ring can also be analyzed to determine its orientation relative to the surface normal.

Table 5: Key IRRAS Vibrational Modes for this compound SAMs

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Structural Information |

| Asymmetric CH2 Stretch (νas(CH2)) | ~2920 | Alkyl chain conformational order |

| Symmetric CH2 Stretch (νs(CH2)) | ~2850 | Alkyl chain conformational order |

| Phenyl Ring C=C Stretches | ~1600, ~1495, ~1450 | Presence and orientation of the phenyl group |

| S-H Stretch | ~2560 | Absence indicates thiolate bond formation |

X-ray Diffraction (XRD) and Reflectivity for Thin Film Structure and Crystal Phase Analysis

X-ray diffraction and reflectivity are powerful, non-destructive techniques used to probe the structure of thin films and molecular assemblies of compounds like this compound. XRD provides information about the crystalline order and molecular packing within the film, while XRR yields precise measurements of film thickness, roughness, and electron density profiles perpendicular to the substrate.

Self-assembled monolayers of phenyl-terminated alkanethiols, including this compound, on crystalline substrates such as gold (Au(111)), typically exhibit a high degree of order, forming two-dimensional crystalline lattices. Grazing incidence X-ray diffraction (GIXD) is particularly suited for studying these ultrathin films.

Research on similar systems, such as benzyl mercaptan on gold, has revealed the formation of a well-defined (√3 × √3)R30° superstructure uh.edu. This notation describes the lattice of the adsorbed molecules relative to the underlying gold atoms. In this arrangement, the molecules are positioned in a hexagonal lattice with a spacing that is √3 times the gold lattice constant, and the lattice is rotated by 30 degrees. The phenyl groups in such structures are often found to adopt a herringbone packing arrangement, which is a thermodynamically favorable configuration for aromatic moieties uh.edu.

For this compound, the hexagonal packing of the alkyl chains, influenced by the terminal phenyl groups, would be the primary determinant of the observed diffraction pattern. The diffraction peaks would allow for the calculation of the lattice parameters of the SAM. Due to the lack of specific experimental data for this compound, a representative data table for a closely related phenyl-terminated alkanethiol SAM on Au(111) is presented below.

Interactive Table 1: Representative GIXD Data for a Phenyl-Terminated Alkanethiol SAM on Au(111)

| Parameter | Value | Description |

|---|---|---|

| Lattice Type | Hexagonal | Indicates a close-packed arrangement of the molecules. |

| Superstructure | (√3 × √3)R30° | The unit cell of the SAM relative to the Au(111) substrate. |

| Lattice Constant (a) | ~4.99 Å | The distance between adjacent molecules in the monolayer. |

| Molecular Tilt Angle (α) | ~30-35° | The angle of the alkyl chain with respect to the surface normal. |

| Coherence Length | >100 Å | Indicates the size of the ordered crystalline domains. |

X-ray reflectivity is a powerful tool for determining the thickness, roughness, and electron density profile of thin films with sub-angstrom precision. For a this compound SAM on a gold substrate, the XRR curve would exhibit characteristic oscillations (Kiessig fringes) from which the film thickness can be accurately determined.

The analysis of the reflectivity data involves fitting the experimental curve to a model of the film's structure. This model typically consists of distinct layers, each with its own thickness, roughness, and electron density. For a this compound SAM, a simple model would include the silicon substrate, a thin silicon dioxide layer, the gold layer, and the organic monolayer. The electron density profile would reveal the denser regions corresponding to the sulfur headgroup and the phenyl terminus, separated by the less dense alkyl chain.

The following table presents expected XRR data for a this compound SAM, based on findings for analogous aromatic SAMs.

Interactive Table 2: Representative XRR Analysis Results for a this compound SAM on Gold

| Parameter | Value | Description |

|---|---|---|

| SAM Thickness | ~12-15 Å | The total thickness of the organic monolayer. |

| Alkyl Chain Electron Density | ~0.30 e⁻/ų | The electron density of the hydrocarbon portion of the molecule. |

| Phenyl Group Electron Density | ~0.45 e⁻/ų | The higher electron density of the terminal aromatic ring. |

| SAM-Substrate Roughness | ~3-5 Å | The roughness at the interface between the gold and the thiol. |

| SAM-Ambient Roughness | ~2-4 Å | The roughness at the top surface of the monolayer. |

Self Assembled Monolayers Sams of 6 Phenylhexane 1 Thiol on Solid Substrates

Fundamental Principles of Thiol Self-Assembly on Noble Metal Surfaces (e.g., Gold)

The formation of self-assembled monolayers (SAMs) by thiol compounds on noble metal surfaces, such as gold, is a spontaneous process driven by a strong, specific affinity between sulfur and the metal. sigmaaldrich.com This process results in highly ordered, crystalline-like molecular films that are one molecule thick. sigmaaldrich.comrsc.org

Adsorption Mechanisms and Chemisorption Energetics

The foundation of thiol SAM formation on gold is the chemisorption of the thiol's sulfur headgroup onto the gold surface. This process is energetically favorable, with the gold-thiolate bond formation being a key driving force. utexas.edu The interaction is strong, on the order of 45 kcal/mol, creating a stable, semi-covalent bond. sigmaaldrich.com The adsorption process involves the dissociation of the thiol's S-H bond, with the hydrogen atom being released. sfasu.edunih.gov The sulfur atom then bonds to the gold surface, forming a gold-thiolate species. utexas.edu

The initial adsorption is a rapid process where thiol molecules quickly populate the surface. cdnsciencepub.comrsc.org This is followed by a slower reorganization phase where the molecules arrange into a more ordered, densely packed structure. cdnsciencepub.com The energetics of this process are influenced by several factors, including the specific binding sites on the gold surface. Theoretical studies on small gold clusters have shown that the favored adsorption site for an incoming thiol is an uncoordinated gold atom, with an adsorption energy of approximately -0.84 eV. sfasu.edu

Intermolecular Interactions and Packing Densities in Thiol SAMs

Once adsorbed, the structure and stability of the SAM are significantly influenced by intermolecular interactions between the adjacent 6-phenylhexane-1-thiol molecules. For the hexyl chain, van der Waals forces are the primary interaction, promoting a close-packed, ordered arrangement of the alkyl chains. sigmaaldrich.comaip.org These interactions are maximized when the alkyl chains are in an all-trans conformation and tilted at a specific angle (approximately 30 degrees from the surface normal for typical alkanethiols on gold) to optimize packing. sigmaaldrich.comutexas.edu

The terminal phenyl group introduces additional π-π stacking interactions. iphy.ac.cn These parallel-displaced π-π stacking interactions are a dominant force in stabilizing the structure of aromatic SAMs and play a crucial role in the final orientation and packing of the molecules. iphy.ac.cn The interplay between the van der Waals forces of the alkyl chains and the π-π stacking of the phenyl rings dictates the final packing density. The packing density for alkanethiol SAMs on gold is typically high, with reported values in the range of 4 to 5 molecules per nm². nih.govacs.org The presence of the bulkier phenyl group in this compound might lead to a slightly lower packing density compared to a simple hexanethiol due to steric considerations.

Influence of Substrate Crystallography and Surface Reconstruction

The underlying atomic structure of the gold substrate plays a critical role in the ordering of the thiol monolayer. The Au(111) surface is the most commonly used and studied substrate due to its atomic flatness over large areas, which facilitates the formation of highly ordered SAMs. rsc.org Alkanethiols on Au(111) typically form a (√3 × √3)R30° overlayer structure. sigmaaldrich.com This means the unit cell of the adsorbate lattice is √3 times larger than the underlying gold lattice and is rotated by 30 degrees.

Formation and Characterization of this compound SAMs on Gold

The formation of a well-ordered SAM of this compound on a gold surface is a dynamic process influenced by various experimental conditions. The quality of the resulting monolayer is a function of parameters such as solution concentration, the solvent used, and the temperature at which the assembly takes place.

Effect of Solution Parameters (Concentration, Solvent, Temperature) on SAM Formation

The concentration of this compound in the deposition solution is a critical factor influencing the rate of SAM formation and its final quality. While a wide range of concentrations can be used, millimolar concentrations in a suitable solvent are typical. sigmaaldrich.com Higher concentrations generally lead to a faster initial adsorption rate. utexas.edu However, the final structure and density of the monolayer are often achieved through a slower reorganization process that can take several hours. datapdf.com

The choice of solvent is also crucial. Ethanol is a commonly used solvent for alkanethiols because it provides good solubility for the thiol while not strongly competing for adsorption sites on the gold surface. sigmaaldrich.com The solvent can affect the aggregation state of the thiol in solution and the interactions between the molecules as they approach the surface, thereby influencing the packing and ordering of the final SAM. acs.org

Temperature affects the kinetics of adsorption and the mobility of the molecules on the surface. Higher temperatures can increase the rate of SAM formation but may also lead to increased disorder or desorption if the temperature is too high. core.ac.uk Conversely, lower temperatures may slow down the assembly process but can sometimes result in more highly ordered domains by allowing more time for the molecules to find their optimal positions.

Below is an interactive table summarizing the general effects of solution parameters on SAM formation.

| Parameter | Effect on SAM Formation | Typical Conditions for Alkanethiols |

| Concentration | Higher concentration leads to faster initial coverage. The final structure is achieved over longer timescales. | 1 mM in ethanol |

| Solvent | Affects thiol solubility and surface interactions. Polar solvents often facilitate well-ordered monolayers. | Absolute Ethanol |

| Temperature | Influences adsorption kinetics and surface mobility. Moderate temperatures are generally optimal. | Room Temperature |

| Immersion Time | Longer immersion times allow for slow reorganization, leading to a more ordered and stable monolayer. | 12-24 hours |

Kinetics of this compound Adsorption and Monolayer Evolution

The adsorption of thiols onto a gold surface is widely described by a two-step kinetic model. cdnsciencepub.comrsc.org The first step is a rapid, mass-transport-limited adsorption of molecules onto the surface, leading to a significant portion of the final surface coverage within the first few minutes. cdnsciencepub.comacs.org This initial phase is often modeled using Langmuir kinetics, where the rate of adsorption is proportional to the concentration of the thiol in solution and the available surface area. rsc.orgacs.org

The second step is a much slower process, often taking several hours to days, during which the adsorbed molecules reorganize on the surface. cdnsciencepub.com This "rearrangement" phase involves the correction of defects, the displacement of loosely bound molecules, and the optimization of intermolecular interactions to form a densely packed, quasi-crystalline monolayer. cdnsciencepub.com The kinetics of this second step are significantly slower, and the rate can be influenced by the chain length and terminal group of the thiol. For this compound, this reorganization would involve the optimization of both the van der Waals interactions between the hexyl chains and the π-π stacking of the terminal phenyl groups.

The following table presents representative kinetic data for alkanethiol adsorption on gold, which can be considered analogous to the behavior of this compound.

| Kinetic Model | Description | Representative Rate Constants (for similar thiols) |

| Langmuir Kinetics (Initial Adsorption) | Describes the initial rapid physisorption and chemisorption onto the bare gold surface. The rate is dependent on thiol concentration. | Adsorption rate constants can range from 0.020 to 0.045 min⁻¹ depending on concentration. utexas.edu |

| Two-Step Model | Involves a fast initial adsorption followed by a much slower (100-fold slower) reorganization and ordering of the monolayer. cdnsciencepub.com | The second, slower step can have rate constants on the order of 0.0132 min⁻¹. rsc.org |

Thermal Stability and Desorption Dynamics of this compound SAMs

The thermal stability of Self-Assembled Monolayers is a critical parameter for their application in various technologies. For SAMs composed of aromatic thiols, including this compound, on gold substrates, thermal desorption studies reveal a two-step kinetic process. uh.edu Initially, a rapid desorption is observed, followed by a significantly slower desorption phase. uh.edu The rate of desorption in both phases increases with rising temperature. uh.edu

The stability of these monolayers is influenced by the structure of the adsorbate molecule. uh.edu The incorporation of aromatic groups into the molecular structure can lead to unique inter-chain alignments that enhance stability compared to simple alkanethiols. uh.edu The desorption process itself can occur through the release of thiolate radicals, particularly at lower molecular densities on the surface. core.ac.uk At higher temperatures, typically between 400-500 K, molecular desorption as thiol monomers (R-SH) can occur due to the breaking of the sulfur-gold bond. core.ac.uk Following complete desorption, a small amount of sulfur often remains on the gold surface, indicating some C-S bond cleavage at elevated temperatures. core.ac.uk

The following table summarizes the general thermal desorption behavior of aromatic thiol SAMs, which provides a framework for understanding the expected behavior of this compound SAMs.

| Desorption Characteristic | Observation |

| Kinetic Regimes | Two distinct phases: an initial fast desorption followed by a slower desorption process. uh.edu |

| Temperature Dependence | The rate of desorption increases with increasing temperature. uh.edu |

| Desorption Species | Can involve the release of thiolate radicals and molecular desorption of thiol monomers at higher temperatures. core.ac.uk |

| Surface Residue | A small amount of atomic sulfur may remain on the substrate after high-temperature desorption due to C-S bond cleavage. core.ac.uk |

Molecular Orientation and Conformational Preferences within this compound SAMs

The orientation and conformation of molecules within a Self-Assembled Monolayer are crucial determinants of the film's properties. In aromatic SAMs, the molecular packing and structure are primarily governed by intermolecular interactions rather than the headgroup-substrate interaction that dominates in aliphatic SAMs. iphy.ac.cn

Role of the Phenyl Moiety in Layer Ordering and Packing

The phenyl group in aromatic thiols plays a significant role in the ordering of the monolayer through π-π stacking interactions. iphy.ac.cn These parallel-displaced π-π stacking interactions are a dominant force in stabilizing the structure of the SAM. iphy.ac.cn The inclusion of a phenyl ring can lead to a more ordered, densely packed structure. In fact, the degree of order in SAMs of linear polyphenyls has been observed to increase with the number of phenyl rings. researchgate.net For phenyl-bearing adsorbates on a Au(111) surface, a "herringbone" alignment pattern is a widely accepted packing structure. uh.edu

Mixed Monolayers and Co-adsorption Studies Involving this compound

The formation of mixed Self-Assembled Monolayers through the co-adsorption of two or more different thiols allows for the creation of surfaces with tailored properties. When forming a mixed monolayer, the ratio of the components on the surface is generally not the same as their ratio in the solution. harvard.edu This disparity arises from differences in the solubilities of the components and the intermolecular interactions within the monolayer. harvard.edu

Studies on mixed monolayers of alkanethiols and aromatic thiols have shown that sequential adsorption often leads to phase separation, resulting in distinct domains of each component. nih.gov The conditions of deposition, including temperature and sequence of adsorption, significantly impact the final structure of the mixed SAM. nih.gov For instance, insertion of a second thiol into an existing monolayer often occurs at defect sites like domain boundaries. nih.gov

The table below outlines key aspects of mixed monolayer formation relevant to systems that could include this compound.

| Feature of Mixed Monolayers | Description |

| Composition | The ratio of components in the monolayer is influenced by their solubility and intermolecular interactions, and often differs from the solution ratio. harvard.edu |

| Phase Behavior | Sequential adsorption can lead to the formation of separate domains of each component. nih.gov |

| Deposition Conditions | The sequence and temperature of adsorption are critical in determining the final structure of the mixed SAM. nih.gov |

| Defect Sites | The insertion of molecules into a pre-existing monolayer often happens at defect sites. nih.gov |

Applications of 6 Phenylhexane 1 Thiol in Nanomaterials and Surface Functionalization

Surface Functionalization of Nanoparticles (e.g., Gold Nanoparticles, Quantum Dots)

The functionalization of nanoparticle surfaces is crucial for controlling their stability, solubility, and functionality for specific applications. Thiol-based ligands are widely employed for the surface modification of noble metal nanoparticles, such as gold, and semiconductor quantum dots due to the strong coordination between sulfur and the metal atoms.

Ligand exchange is a prevalent strategy for modifying the surface of nanoparticles to achieve desired chemical and physical properties. atomfair.comatomfair.com This process involves the replacement of the original capping ligands on a nanoparticle's surface with new ligands possessing different functional groups. Thiol-based molecules, like 6-phenylhexane-1-thiol, are effective for ligand exchange on gold nanoparticles and quantum dots due to the formation of stable metal-sulfur bonds. atomfair.comatomfair.com

The process typically involves introducing a solution of the desired thiol to a suspension of nanoparticles capped with weaker ligands, such as citrate (B86180) or phosphines. atomfair.comcmu.edu The stronger affinity of the thiol group for the nanoparticle surface drives the exchange reaction, resulting in a self-assembled monolayer of the new ligand. atomfair.comresearchgate.net In the case of this compound, the resulting nanoparticle surface would be decorated with phenyl groups, which can alter the hydrophobicity and allow for π-π stacking interactions. This tailored surface functionality is critical for applications in sensing, catalysis, and self-assembly of nanoparticle superstructures. The efficiency of ligand exchange can depend on various factors, including the concentration of the thiol, the solvent system, and the temperature. cmu.edu

Table 1: Comparison of Ligand Exchange Strategies for Nanoparticle Functionalization

| Ligand Exchange Strategy | Description | Advantages | Disadvantages | Relevant Nanomaterials |

| Thiol-Based Exchange | Replacement of native ligands with thiol-containing molecules. | Strong Au-S bond provides robust capping; allows for introduction of various functional groups. atomfair.comrsc.org | Can sometimes lead to nanoparticle aggregation if not optimized; potential for incomplete exchange. atomfair.com | Gold Nanoparticles, Silver Nanoparticles, Quantum Dots. atomfair.comatomfair.com |

| Polymer Encapsulation | Coating of nanoparticles with a polymer layer. | Enhances colloidal stability; can improve biocompatibility. | May increase the overall size of the nanoparticle; can be difficult to control the thickness of the polymer layer. | Iron Oxide Nanoparticles, Quantum Dots. |

| Silica (B1680970) Coating | Formation of a silica shell around the nanoparticle core. | Provides a chemically inert and stable coating; surface can be easily functionalized with silane (B1218182) chemistry. | Can significantly increase the size and mass of the nanoparticle; may affect the intrinsic properties of the core. | Gold Nanoparticles, Quantum Dots. |

| Biomolecule Conjugation | Attachment of biological molecules (e.g., DNA, proteins) to the nanoparticle surface. | Enables specific biological targeting and recognition. | Can be complex to control the orientation and density of the biomolecules; potential for denaturation of the biomolecule. | Gold Nanoparticles, Quantum Dots. |

Colloidal stability is a critical factor for the practical application of nanomaterials, as it prevents their aggregation and precipitation from solution. nih.govnih.gov Thiol capping is a widely used method to enhance the colloidal stability of nanoparticles. researchgate.net The aliphatic chain of this compound can provide steric hindrance between nanoparticles, preventing them from coming into close contact and aggregating due to van der Waals forces.

The effectiveness of steric stabilization depends on the chain length of the ligand and the grafting density on the nanoparticle surface. Longer alkyl chains generally provide better steric stabilization. The phenyl group of this compound can further influence the dispersibility of the nanoparticles in different solvents. For instance, nanoparticles capped with this ligand would be expected to have good dispersibility in aromatic solvents due to favorable interactions between the phenyl groups and the solvent molecules. This tailored stabilization is essential for maintaining the unique size-dependent optical and electronic properties of nanomaterials in liquid media for extended periods. rsc.orgnih.gov

Fabrication of Hybrid Organic-Inorganic Architectures

The combination of organic and inorganic components at the molecular level can lead to the creation of novel hybrid materials with synergistic properties. This compound can be utilized as a molecular linker to bridge inorganic nanoparticles with organic frameworks, leading to the formation of functional hybrid architectures.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from metal nodes and organic linkers. bohrium.commit.edu The functionalization of these frameworks with specific chemical groups can enhance their properties for applications in gas storage, catalysis, and sensing. Thiol groups can be incorporated into the organic linkers of MOFs and COFs either before or after the framework synthesis. rsc.orgrsc.org

While direct synthesis of MOFs and COFs with thiol-containing linkers can be challenging, post-synthetic modification is a common strategy to introduce thiol functionalities. rsc.org A pre-synthesized framework with reactive sites can be treated with a thiol-containing molecule. Although direct integration of this compound into the primary framework structure is not typical, it could potentially be anchored to the metal nodes or organic linkers of a pre-existing MOF or COF, provided suitable reactive sites are present. The phenyl groups of the attached this compound could then influence the sorptive or catalytic properties of the framework by creating specific interaction sites within the pores.

The interface between the sensing material and the transducer is a critical component in chemical sensors and electronic devices. Self-assembled monolayers (SAMs) of thiol compounds on gold surfaces are widely used to create well-defined and functional interfaces. nih.gov A SAM of this compound on a gold electrode would create a surface terminated with phenyl groups.

This phenyl-terminated surface can be designed to interact with specific analyte molecules through non-covalent interactions such as van der Waals forces or π-π stacking. This interaction can cause a change in the electrical or optical properties of the interface, which can be measured as a sensing signal. For example, such a functionalized surface could be used to detect aromatic compounds in the gas or liquid phase. The insulating properties of the hexyl chain in the SAM can also be utilized to control electron transfer processes at the electrode surface, a key aspect in the design of molecular electronic devices.

Application in Controlled Material Release Systems (from a Material Science Perspective)

Controlled release systems are a critical area of materials science, with applications ranging from drug delivery to smart coatings. These systems often rely on a material that can encapsulate a substance and release it in response to a specific trigger. The surface functionalization of the carrier material is key to its stability, loading capacity, and release kinetics.

While there is no direct evidence of this compound being used in controlled release systems, its properties could theoretically be leveraged. For instance, nanoparticles functionalized with this compound could serve as a core for a hydrophobic drug to be encapsulated through non-covalent interactions with the phenyl groups. The release could then be triggered by a change in the environment that disrupts these interactions.

However, without dedicated research, the feasibility and efficiency of such a system remain speculative. The development of stimuli-responsive systems, where the release is triggered by external signals like light, pH, or temperature, would require further modification of the this compound molecule to include responsive moieties.

Computational and Theoretical Investigations of 6 Phenylhexane 1 Thiol Systems

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties and reactivity of molecules like 6-phenylhexane-1-thiol.

Conformation Analysis of the Phenylhexane Backbone

Theoretical studies on similar molecules, such as ethylbenzene, indicate that the alkyl substituent preferentially lies out of the plane of the phenyl ring. For ethylbenzene, the most stable conformation corresponds to the C-C bond of the ethyl group being perpendicular to the plane of the benzene ring, with a torsion angle of 90°. This preference is a result of minimizing steric hindrance between the alkyl chain and the ortho-hydrogens of the phenyl ring.

Electronic Structure and Frontier Orbitals of the Thiol Group

The electronic properties of this compound are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The thiol group plays a crucial role in defining these orbitals and, consequently, the molecule's chemical reactivity, particularly in the context of its interaction with metal surfaces.

The HOMO is typically localized on the sulfur atom of the thiol group, specifically the non-bonding lone pair electrons. This localization makes the sulfur atom the primary site for nucleophilic attack and dictates its strong affinity for electron-accepting surfaces like gold. The LUMO, on the other hand, is often found to be a σ* anti-bonding orbital associated with the S-H bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For alkanethiols, this gap is influenced by the length of the alkyl chain and the nature of the terminal group. The presence of the phenyl ring in this compound can also influence the electronic structure through delocalization effects, although the frontier orbitals directly involved in surface bonding are still dominated by the thiol group. DFT calculations are essential for precisely determining the energies and spatial distributions of these orbitals.

Adsorption Energetics and Binding Site Preference on Surfaces

DFT calculations are widely used to model the adsorption of thiols on metal surfaces, most notably gold (Au(111)). The adsorption process typically involves the cleavage of the S-H bond and the formation of a strong gold-sulfur (Au-S) bond. The adsorption energy is a critical parameter that quantifies the strength of this interaction.

The preferred binding site for the sulfur atom on the Au(111) surface is a subject of extensive research. Theoretical studies suggest that several sites, including on-top, bridge, and hollow (fcc and hcp) sites, are energetically accessible. dtu.dk For many thiol systems, the hollow sites are often found to be the most favorable. rsc.org The presence of gold adatoms, which can be formed during the adsorption process, can also influence the binding geometry and energetics. iitb.ac.in The final arrangement is a delicate balance between the Au-S bond strength and the intermolecular interactions within the assembled layer.

Molecular Dynamics (MD) Simulations of Self-Assembly Processes and Interfacial Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time evolution of a system of interacting atoms and molecules. For this compound, MD simulations can provide detailed insights into the formation of self-assembled monolayers (SAMs) and the dynamics at the interface.

Adsorption Mechanisms and Solvent Effects on SAM Formation

MD simulations can model the entire process of SAM formation, from the initial physisorption of molecules on the surface to their eventual chemisorption and ordering into a dense monolayer. pusan.ac.kr The process for alkanethiols on gold generally begins with the molecules lying flat on the surface in a disordered state. pusan.ac.kr Over time, and with increasing surface coverage, a phase transition occurs where the molecules adopt a more upright orientation to accommodate more adsorbates. pusan.ac.kr

Interfacial Interactions and Layer Stability

Once a SAM of this compound is formed, its stability and interfacial properties are determined by a balance of forces. MD simulations can be used to explore these interactions in detail. The primary interactions include:

Au-S Chemisorption: The strong covalent bond between the sulfur headgroup and the gold substrate, which anchors the monolayer to the surface.

Van der Waals Interactions: Attractive forces between the alkyl chains and between the phenyl rings of neighboring molecules. These interactions are crucial for the ordering and stability of the monolayer, leading to a closely packed structure. rsc.org

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, which can contribute to the ordering and electronic properties of the SAM. tandfonline.com

Chain Tilt: To maximize van der Waals interactions, the alkyl chains in a dense SAM are typically tilted with respect to the surface normal. rsc.orgntu.edu.tw MD simulations can predict the average tilt angle, which is influenced by the chain length and the nature of the terminal group. semanticscholar.org

Monte Carlo Simulations for Packing and Phase Behavior of this compound Monolayers

For a system like this compound, an MC simulation would typically model the interactions between individual molecules and between the molecules and the substrate (commonly gold). The key energetic contributions considered in such simulations include:

Intermolecular Interactions: van der Waals forces (including London dispersion forces) between the phenyl rings and the hexane (B92381) chains of adjacent molecules play a crucial role in the packing density and ordering of the monolayer. Aromatic π-π stacking interactions between the phenyl groups can also significantly influence the molecular arrangement.

Based on studies of similar phenyl-terminated alkanethiols, MC simulations would likely predict that this compound forms a densely packed monolayer on a gold surface. The simulations would explore different possible packing arrangements, including the well-known lattice structure often observed for alkanethiols on Au(111). However, the presence of the terminal phenyl group could introduce variations in this packing. A herringbone arrangement of the terminal phenyl groups is often a thermodynamically favored structure for aromatic thiols, which maximizes π-π interactions. uh.edu

Furthermore, MC simulations can predict phase transitions in the monolayer as a function of temperature or surface coverage. For instance, at low surface coverages, the molecules might lie flat on the surface. As the coverage increases, a phase transition to a more ordered, upright orientation is expected to occur to accommodate more molecules. The simulations could also reveal an odd-even effect, where the tilt angle of the molecules in the SAM varies depending on whether the alkyl chain has an even or odd number of methylene (B1212753) units. uh.edu

A hypothetical data table summarizing potential outputs from a Monte Carlo simulation for a this compound monolayer is presented below.

| Simulation Parameter | Predicted Outcome for this compound Monolayer |

| Lattice Structure | Likely a hexagonal lattice, potentially with distortions due to the phenyl group. |

| Molecular Tilt Angle | A non-zero tilt angle with respect to the surface normal to optimize intermolecular interactions. |

| Areal Density | High, approaching the limit of close-packed aromatic rings. |

| Dominant Intermolecular Interaction | A combination of van der Waals forces along the alkyl chains and π-π stacking of the phenyl rings. |

| Phase Behavior | A transition from a disordered, "lying-down" phase at low coverage to an ordered, "standing-up" phase at high coverage. |

Predictive Modeling of Surface Adsorption and Molecular Orientation

Predictive modeling, often employing techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provides detailed insights into the adsorption process and the final orientation of molecules in a SAM.

Surface Adsorption: The adsorption of this compound onto a gold surface is initiated by the strong affinity of sulfur for gold, leading to the formation of a stable Au-S bond. mdpi.com Computational models can calculate the adsorption energy, which is a measure of the strength of this interaction. For thiol compounds, these energies are typically significant, indicating a spontaneous and robust self-assembly process. mdpi.com

DFT calculations can elucidate the electronic structure of the gold-sulfur interface, showing a charge transfer from the gold to the sulfur atom, which contributes to the stability of the bond. researchgate.net Predictive models for similar systems have shown that the adsorption process involves the cleavage of the S-H bond of the thiol, with the hydrogen atom likely desorbing as H₂ gas. nih.gov

Molecular Orientation: The final orientation of this compound molecules in the monolayer is a result of the interplay between molecule-substrate and intermolecular interactions. MD simulations are particularly well-suited for studying the dynamic process of monolayer formation and the resulting molecular orientation. rsc.orginrim.it

For a molecule with a phenyl-terminated alkyl chain like this compound, the orientation is expected to be upright with a certain tilt angle. This tilt allows for a denser packing by optimizing the van der Waals interactions between the alkyl chains. researchgate.net The terminal phenyl group will have a significant impact on the surface properties of the monolayer. Studies on analogous systems suggest that the phenyl rings would adopt a specific orientation, potentially with a herringbone packing arrangement, to maximize favorable π-π interactions. uh.edu

The molecular orientation can be characterized by two main angles: the tilt angle (α) of the alkyl chain with respect to the surface normal, and the twist angle (β) describing the rotation of the molecule around its long axis. Predictive modeling can provide estimates for these angles, which are crucial for understanding the macroscopic properties of the SAM, such as its wettability and frictional characteristics. uh.edu

A summary of predicted adsorption and orientation parameters for this compound based on computational studies of similar molecules is provided below.

| Parameter | Predicted Value/Characteristic | Computational Method |

| Adsorption Energy | High and negative, indicating spontaneous chemisorption. | DFT |

| Bonding | Covalent Au-S bond with significant charge transfer. | DFT |

| Alkyl Chain Tilt Angle (α) | Expected to be in the range of 30-40° from the surface normal. | MD Simulations |

| Phenyl Group Orientation | Likely a herringbone or other ordered arrangement to facilitate π-π stacking. | MD Simulations |

| Monolayer Thickness | Dependent on the tilt angle, but greater than that of a simple hexanethiol SAM due to the phenyl group. | Ellipsometry (Experimental), MD Simulations |

It is important to note that while these predictions are based on well-established computational studies of similar systems, dedicated simulations on this compound would be necessary to obtain precise quantitative data for this specific molecule.

Derivatives and Analogues of 6 Phenylhexane 1 Thiol: Synthesis and Structure Property Relationships

Structural Modifications of the Hexane (B92381) Chain and Phenyl Moiety

Altering the core structure of 6-phenylhexane-1-thiol by introducing new chemical features or adjusting the existing framework is a primary strategy for modifying its properties. These changes can influence polarity, steric hindrance, reactivity, and intermolecular interactions, thereby dictating the performance of the resulting materials.

The introduction of heteroatoms such as oxygen or nitrogen, or the addition of functional groups like hydroxyl or carboxyl groups, into the hexane chain or phenyl ring can dramatically alter the compound's characteristics. For instance, incorporating an oxygen atom to form an ether linkage, as seen in 6-phenoxyhexane-1-thiol, introduces polarity and potential for hydrogen bonding, which can affect solubility and surface energy.

Synthetic approaches to these derivatives typically involve multi-step sequences starting from precursors containing the desired functional group. For example, a derivative with a hydroxyl group on the hexane chain could be synthesized from a corresponding diol, where one alcohol is selectively converted to a thiol. Functionalization of the phenyl ring, such as nitration followed by reduction to an amine, provides a handle for further chemical modifications.

These structural changes directly impact the molecule's behavior. An amino group on the phenyl ring can alter the electronic properties of the aromatic system and serve as a site for amide bond formation, while a hydroxyl group on the alkyl chain can increase hydrophilicity.

Table 1: Predicted Effects of Structural Modifications on this compound Properties

| Modification | Location | Synthetic Precursor Example | Predicted Effect on Properties |

|---|---|---|---|

| Hydroxyl (-OH) | Hexane Chain | 1,6-Hexanediol derivative | Increases polarity and hydrophilicity; enables hydrogen bonding. |

| Ether (-O-) | Hexane Chain | Phenoxy-substituted alkyl halide | Increases polarity; modifies chain flexibility. |

| Amine (-NH2) | Phenyl Ring | 4-Aminophenethyl alcohol derivative | Increases basicity; allows for amide coupling; alters electronic properties. |

The length and branching of the alkyl chain connecting the phenyl ring and the thiol group are critical determinants of the molecule's physical properties and its ability to form ordered structures, such as self-assembled monolayers (SAMs). The synthesis of homologues, such as 4-phenylbutane-1-thiol (B2791631) or 8-phenyloctane-1-thiol, follows similar synthetic routes to this compound, typically starting from an ω-phenylalkanol.

The length of the alkyl chain directly influences the strength of van der Waals interactions between adjacent molecules in a monolayer. Longer chains lead to stronger intermolecular forces, resulting in more densely packed and thermally stable SAMs. This increased packing density also affects the thickness of the monolayer, a critical parameter in the fabrication of nanoscale electronic devices and sensors.

Introducing branching into the alkyl chain creates steric hindrance, which disrupts the regular packing of molecules. This disruption can be used to control the density and permeability of monolayers. For example, a methyl branch near the thiol headgroup would significantly interfere with the formation of a well-ordered assembly, leading to a more amorphous and less dense film.

Table 2: Influence of Alkyl Chain Length on Properties of Phenylalkane-1-thiols

| Compound | Number of CH2 Units | Predicted Boiling Point | Predicted Monolayer Thickness on Gold (Å) |

|---|---|---|---|

| 4-Phenylbutane-1-thiol | 4 | Lower | ~10-12 |

| This compound | 6 | Intermediate | ~12-15 |

Synthesis and Characterization of Disulfide Analogues (e.g., Bis(6-phenylhexyl)disulfide)

The thiol group of this compound is readily oxidized to form a disulfide, yielding Bis(6-phenylhexyl)disulfide. This conversion is a key reaction in sulfur chemistry and can be achieved using a variety of mild oxidizing agents. Common methods include exposure to air (autoxidation), which is often slow but effective, or treatment with reagents like iodine (I2), hydrogen peroxide (H2O2), or dimethyl sulfoxide (B87167) (DMSO). The disulfide bond is covalent but can be reversibly cleaved back to the thiol under reducing conditions, a property utilized in dynamic covalent chemistry and drug delivery systems.

The synthesis typically involves dissolving this compound in a suitable solvent and adding the oxidizing agent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Once the reaction is complete, Bis(6-phenylhexyl)disulfide can be purified by column chromatography or recrystallization.

Characterization of the resulting disulfide relies on standard spectroscopic techniques. In ¹H NMR spectroscopy, the disappearance of the thiol proton signal (-SH) and slight shifts in the signals of the adjacent methylene (B1212753) protons confirm the formation of the disulfide bond. Infrared (IR) spectroscopy would show the absence of the S-H stretching band typically found around 2550 cm⁻¹. Mass spectrometry provides a definitive confirmation, with the molecular ion peak corresponding to the mass of the disulfide dimer.

Table 3: Representative Spectroscopic Data for Bis(6-phenylhexyl)disulfide

| Technique | Expected Observation |

|---|---|

| ¹H NMR | Disappearance of the thiol proton (S-H) signal. Protons on the carbon adjacent to sulfur (α-CH₂) shift to a different chemical shift compared to the thiol. |

| ¹³C NMR | Carbon adjacent to sulfur (α-C) shows a characteristic chemical shift for a disulfide. |

| IR Spectroscopy | Disappearance of the S-H stretching vibration (approx. 2550 cm⁻¹). |

Conjugates and Hybrid Materials Incorporating this compound Moieties

The thiol group serves as a versatile chemical handle for anchoring this compound to a variety of substrates, including polymers and inorganic surfaces. This enables the creation of advanced materials that combine the properties of the phenylhexyl moiety with those of the substrate.